molecular formula C10H9ClN2O2S B14905246 2-[({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid

2-[({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid

Cat. No.: B14905246
M. Wt: 256.71 g/mol
InChI Key: MZUFYIJUSIHQBD-UHFFFAOYSA-N
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Description

2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)acetic acid is a heterocyclic compound that features a chloroimidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)acetic acid typically involves the reaction of 6-chloroimidazo[1,2-a]pyridine with a suitable thiol reagent under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the thiol, followed by nucleophilic substitution at the 2-position of the imidazo[1,2-a]pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)acetic acid involves its interaction with specific molecular targets. The chloroimidazo[1,2-a]pyridine core can interact with various enzymes and receptors, modulating their activity. The thiol group can form covalent bonds with target proteins, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
  • 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
  • 2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid

Uniqueness

2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)acetic acid is unique due to the presence of both a chloroimidazo[1,2-a]pyridine core and a thiol group. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H9ClN2O2S

Molecular Weight

256.71 g/mol

IUPAC Name

2-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]acetic acid

InChI

InChI=1S/C10H9ClN2O2S/c11-7-1-2-9-12-8(4-13(9)3-7)5-16-6-10(14)15/h1-4H,5-6H2,(H,14,15)

InChI Key

MZUFYIJUSIHQBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)CSCC(=O)O

Origin of Product

United States

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